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Compound of Interest

Compound Name: CT-711

Cat. No.: B1192436 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive overview of why Alagebrium (ALT-711) failed in human

clinical trials. The information is presented in a question-and-answer format, supplemented with

detailed data, experimental protocols, and pathway diagrams to facilitate a deeper

understanding of the compound's clinical development and eventual discontinuation.

Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the failure of
Alagebrium (ALT-711) in human clinical trials?
The failure of Alagebrium in human clinical trials was multifactorial, stemming from a

combination of insufficient clinical efficacy and financial challenges faced by the sponsoring

companies, Alteon Corporation and later Synvista Therapeutics.[1][2] While the drug was

generally well-tolerated in human subjects, it failed to meet its primary endpoints in several key

late-stage trials, particularly in demonstrating a significant improvement in conditions like heart

failure.[3]

A significant scientific reason for the lack of efficacy is believed to be Alagebrium's mechanism

of action in the context of human physiology. Preclinical studies in animals showed promising

results in reversing cardiovascular complications associated with aging and diabetes.[1]

However, it is now understood that the types of advanced glycation end-product (AGE) cross-

links that Alagebrium effectively breaks are more prevalent in rodents than in humans.[4][5] The
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predominant AGE cross-link in human tissues is glucosepane, which Alagebrium does not

effectively break.[6][7]

Q2: What was the proposed mechanism of action for
Alagebrium?
Alagebrium was developed as a breaker of advanced glycation end-product (AGE) cross-links.

[7][8] AGEs are harmful compounds formed when proteins or lipids become glycated after

exposure to sugars.[7] These cross-links accumulate over time, contributing to the stiffening of

tissues and are implicated in the pathogenesis of various age-related diseases and diabetic

complications.[8]

The primary proposed mechanism of action for Alagebrium was the chemical cleavage of

established, covalent α-dicarbonyl (α-diketone) based cross-links between proteins.[8][9] The

thiazolium ring within the Alagebrium molecule is the reactive component responsible for this

activity.[8] By breaking these cross-links, Alagebrium was expected to restore the elasticity and

normal function of tissues.[10] A secondary mechanism identified was the scavenging of

reactive dicarbonyl species like methylglyoxal (MG), which are precursors to AGEs, thereby

inhibiting the formation of new cross-links.[8][9]

Q3: Did Alagebrium show any positive effects in human
trials?
Yes, some early-phase and smaller-scale human clinical trials did report some positive or

promising findings, which initially supported its continued development.

For instance, in a 16-week, open-label trial involving elderly patients with diastolic heart failure

(the DIAMOND study), treatment with Alagebrium resulted in a statistically significant decrease

in left ventricular mass and improvements in diastolic filling and quality of life.[11][12] Another

study on patients with isolated systolic hypertension showed that Alagebrium improved

endothelial function and reduced carotid augmentation index, a measure of arterial stiffness.[3]

[8] However, these positive signals were not consistently replicated in larger, more robust,

placebo-controlled trials.
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Problem: My experiments with an AGE-breaker are not
replicating promising preclinical in vivo results.
Possible Cause 1: Species-Specific Differences in AGEs

Explanation: As was the case with Alagebrium, the predominant type of AGE cross-link can

vary significantly between species.[4][5] Your compound may be highly effective against a

type of AGE that is prevalent in your animal model but not in humans.

Recommendation:

Characterize the specific AGEs present in the tissues of your animal model and compare

them to the known AGE profile in human tissues.

Test the efficacy of your compound against a variety of AGEs, including glucosepane,

which is the most abundant in humans.[6][7]

Possible Cause 2: Inadequate Duration of Treatment

Explanation: The reversal of decades of AGE accumulation may require long-term treatment.

Short-term studies may not be sufficient to observe significant changes in tissue structure

and function.[13]

Recommendation:

Consider longer-term animal studies to assess the full potential of your AGE-breaker.

In clinical trial design, incorporate long-term follow-up to evaluate sustained effects.

Possible Cause 3: Insensitive or Inappropriate Outcome Measures

Explanation: The selected endpoints in your study may not be sensitive enough to detect

subtle changes induced by the AGE-breaker.

Recommendation:

Utilize a range of functional and structural endpoints. For cardiovascular studies, this could

include both imaging (e.g., MRI for left ventricular mass) and functional tests (e.g.,
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exercise tolerance, arterial stiffness).

Incorporate biomarkers of collagen turnover and inflammation to provide mechanistic

insights.[8]

Quantitative Data from Key Clinical Trials
Table 1: DIAMOND Study - Alagebrium in Diastolic Heart
Failure

Parameter
Baseline (Mean ±
SD)

16 Weeks (Mean ±
SD)

p-value

Patient Population

23 elderly patients

(mean age 71) with

stable diastolic heart

failure

Dosage 420 mg/day

Left Ventricular Mass

(g)
124 ± 35 119 ± 34 0.036

E/E' Ratio 10.6 ± 2.7 9.4 ± 1.9 0.076

Mitral Annulus Early

Diastolic Velocity (E')

(cm/s)

7.3 ± 1.2 8.4 ± 1.7 0.045

Minnesota Living with

Heart Failure Score
41 ± 21 32 ± 21 0.01

Peak Exercise

Oxygen Consumption

(VO2)

No significant change

Aortic Distensibility No significant change

Data from Little WC, et al. J Card Fail. 2005.[11][12]
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Table 2: BENEFICIAL Study - Alagebrium in Chronic
Heart Failure with Systolic Dysfunction

Parameter
Alagebrium Group
(Mean ± SEM)

Placebo Group
(Mean ± SEM)

p-value

Patient Population

102 patients with

chronic heart failure

(LVEF ≤ 0.45)

Dosage 200 mg twice daily

Duration 36 weeks

Change in Peak VO2

(mL/min/kg)
-2.1 ± 0.5 -0.5 ± 0.7 0.06

Diastolic Function (E') No significant change 0.32

Diastolic Function

(E/E')
No significant change 0.81

Systolic Function

(LVEF)
No significant change 0.43

AGE Accumulation

(Skin

Autofluorescence)

No significant change 0.42

Data from Hartog JW, et al. Eur J Heart Fail. 2011.

Table 3: Alagebrium in Isolated Systolic Hypertension
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Parameter
Baseline (Mean ±
SEM)

8 Weeks (Mean ±
SEM)

p-value

Patient Population

13 adults (mean age

65) with isolated

systolic hypertension

Dosage 210 mg twice daily

Carotid Augmentation

Index
Reduced by 37% 0.007

Augmented Pressure

(mmHg)
16.4 ± 10 9.6 ± 9 < 0.001

Flow-Mediated

Dilation (%)
4.6 ± 1.1 7.1 ± 1.1 < 0.05

Data from Zieman SJ, et al. J Hypertens. 2007.[3][8]

Experimental Protocols
Protocol 1: Assessment of Exercise Tolerance
(BENEFICIAL Study)

Objective: To determine the effect of Alagebrium on peak exercise oxygen consumption

(VO2 max).

Methodology:

Patients performed a symptom-limited incremental exercise test on a bicycle ergometer.

The initial workload was set at 10 watts and was increased by 10 watts every minute.

Respiratory gas exchange was measured continuously using a calibrated metabolic cart.

Peak VO2 was defined as the highest 20-second averaged VO2 during the last minute of

exercise.

The primary endpoint was the change in peak VO2 from baseline to 36 weeks.[13]
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Protocol 2: Measurement of Advanced Glycation End-
products (AGEs)

Objective: To quantify the levels of AGEs in biological samples.

Methodologies:

Skin Autofluorescence (SAF): A non-invasive method used in some Alagebrium trials to

estimate tissue accumulation of fluorescent AGEs. The AGE Reader® is a device that

illuminates the skin and measures the emitted fluorescence.[5][14]

Enzyme-Linked Immunosorbent Assay (ELISA): Used for the quantification of specific

AGEs, such as Nε-(carboxymethyl)lysine (CML), in serum or tissue homogenates. This

method relies on the availability of specific antibodies.[15]

High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS/MS): A

highly sensitive and specific method for the quantification of a wide range of AGEs after

chemical or enzymatic hydrolysis of the protein sample.[15][16]

Signaling Pathways and Experimental Workflows
Diagram 1: Proposed Mechanism of Action of
Alagebrium
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Caption: Alagebrium's dual mechanism of breaking AGE cross-links and scavenging

precursors.

Diagram 2: Alagebrium's Intended Modulation of the
AGE-RAGE Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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